molecular formula C9H12N4O3S B8376788 5-amino-3-(4-hydroxybutyl)-6H-thiazolo[4,5-d]pyrimidine-2,7-dione

5-amino-3-(4-hydroxybutyl)-6H-thiazolo[4,5-d]pyrimidine-2,7-dione

Cat. No. B8376788
M. Wt: 256.28 g/mol
InChI Key: NSWIKWQLLTZSSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05994321

Procedure details

A mixture of 5-Amino-3-(4-acetoxybutyl)thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione (230 mg, 771 μmol) and conc. NH4OH (10 mL) was placed in a pressure bottle and stirred at ambient temperature for 18 h. The solution was evaporated under vacuum and the residual solid was stirred with H2O (10 mL). The solid was collected by filtration, crystallized from a MeOH:H2O mixture and dried in vacuum at 80° C. for 3 d; 120 mg (468 μmol, 61%), mp 258-260 ° C. Ir (KBr): ν3305 and 3189 (OH, NH, NH2), and 1650 broad (C=O, C=N) cm-1. Uv, λmax (nm), (ε×10-3): pH 1, 302 (9.83), 250 (8.47), 222 (30.3); H2O, 302 (9.70), 250 (8.37), 222 (30.4); pH 11, 292 (7.71), 250 (7.47), 224 (9.62). 1H nmr (DMSO-d6): δ1.35-1.42 (m, 2H, CH2), 1.60-1.68 (m, 2H, CH2), 3.38 (m, 2H, OCH2), 3.76 (t, 2H, NCH2), 4.40 (t, 1H, OH), 6.89 (br s, 2H, NH2), and 11.06 (br s, 1H, NH). Anal. Calc'd for C9H12N4O3S (256.28): C, 42.18; H, 4.72; N, 21.86. Found: 42.05; H, 4.67; N, 21.72.
Name
5-Amino-3-(4-acetoxybutyl)thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:3][C:4](=[O:20])[C:5]2[S:10][C:9](=[O:11])[N:8]([CH2:12][CH2:13][CH2:14][CH2:15][O:16]C(=O)C)[C:6]=2[N:7]=1>[NH4+].[OH-]>[NH2:1][C:2]1[NH:3][C:4](=[O:20])[C:5]2[S:10][C:9](=[O:11])[N:8]([CH2:12][CH2:13][CH2:14][CH2:15][OH:16])[C:6]=2[N:7]=1 |f:1.2|

Inputs

Step One
Name
5-Amino-3-(4-acetoxybutyl)thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione
Quantity
230 mg
Type
reactant
Smiles
NC=1NC(C2=C(N1)N(C(S2)=O)CCCCOC(C)=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated under vacuum
STIRRING
Type
STIRRING
Details
the residual solid was stirred with H2O (10 mL)
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
crystallized from a MeOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
H2O mixture and dried in vacuum at 80° C. for 3 d
Duration
3 d

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
NC=1NC(C2=C(N1)N(C(S2)=O)CCCCO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.